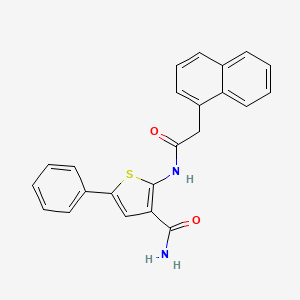
2-(2-(Naphthalen-1-yl)acetamido)-5-phenylthiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2-(Naphthalen-1-yl)acetamido)-5-phenylthiophene-3-carboxamide” is a complex organic molecule. It contains a naphthalene moiety, an acetamido group, a phenyl group, and a thiophene moiety .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The naphthalene and phenyl groups are aromatic, and the thiophene group contains a heterocyclic ring. The acetamido group would likely form a bond with the naphthalene moiety .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The naphthalene and phenyl groups are relatively stable due to their aromaticity. The acetamido group could potentially undergo hydrolysis, and the thiophene group might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, its solubility would be affected by the polar acetamido group and the nonpolar aromatic groups .Wissenschaftliche Forschungsanwendungen
Anticancer Evaluation : Research conducted by Salahuddin et al. (2014) involved synthesizing derivatives closely related to 2-(2-(Naphthalen-1-yl)acetamido)-5-phenylthiophene-3-carboxamide. These compounds were evaluated for their anticancer activity, with some showing moderate activity against breast cancer cell lines (Salahuddin et al., 2014).
Synthesis and Characterization for Potential Drug Applications : Gouda et al. (2022) synthesized a series of compounds including derivatives similar to the specified compound. These were structurally characterized and evaluated for potential as anticancer drugs, demonstrating the compound's relevance in medicinal chemistry (Gouda et al., 2022).
Potential Anti-Parkinson's Activity : A study by Gomathy et al. (2012) synthesized novel derivatives with a structure similar to the specified compound and evaluated them for anti-Parkinson's activity. Some derivatives showed significant activity in an in vivo model, highlighting the therapeutic potential of these compounds (Gomathy et al., 2012).
Use in Polymer Synthesis : Research by Mehdipour‐Ataei et al. (2005) involved the synthesis of polyamides using naphthalene derivatives. This demonstrates the compound's utility in creating materials with potential industrial applications (Mehdipour‐Ataei et al., 2005).
Anti-HIV Activity : Hamad et al. (2010) synthesized naphthalene derivatives and evaluated their activity against HIV. The study demonstrates the potential of these compounds, including structures related to the specified compound, in developing antiviral agents (Hamad et al., 2010).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(2-naphthalen-1-ylacetyl)amino]-5-phenylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2S/c24-22(27)19-14-20(16-8-2-1-3-9-16)28-23(19)25-21(26)13-17-11-6-10-15-7-4-5-12-18(15)17/h1-12,14H,13H2,(H2,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNYPGMUKANTKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)CC3=CC=CC4=CC=CC=C43)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-oxobutyl)-6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2642697.png)



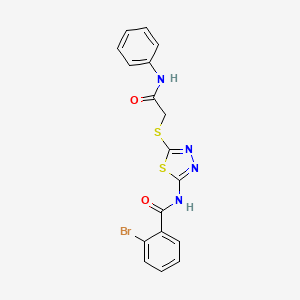
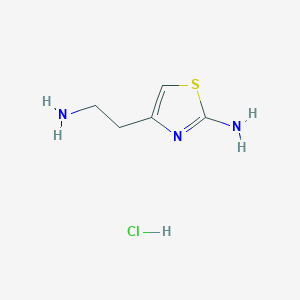
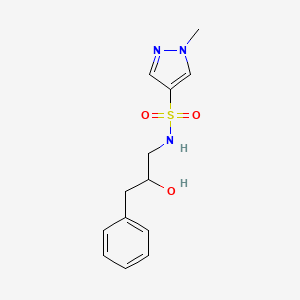
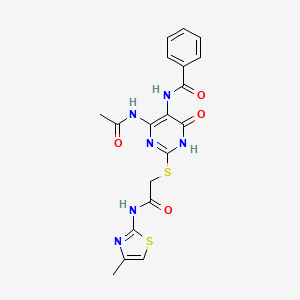
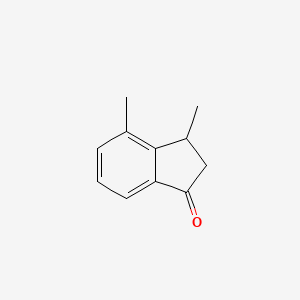

![N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2642714.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2642715.png)

![4-benzyl-N-[2-(4-methoxyphenoxy)ethyl]piperazine-1-carboxamide](/img/structure/B2642719.png)
